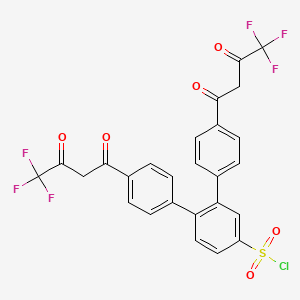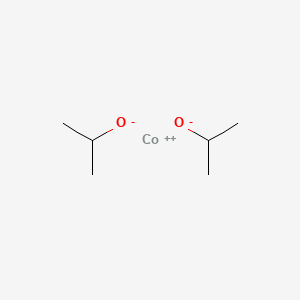
异丙醇钴(II)
描述
Cobalt (II) isopropoxide is a chemical compound with the molecular formula ( \text{C}6\text{H}{14}\text{CoO}_2 ). It is a purple microcrystalline powder that is soluble in water and reacts with it. This compound is primarily used in catalysis, synthesis, and the production of ferroelectric metals .
科学研究应用
Cobalt (II) isopropoxide has a wide range of applications in scientific research, including:
Biology: It is used in the synthesis of cobalt-containing biomolecules and as a precursor for the preparation of cobalt-based drugs.
作用机制
Target of Action
Cobalt (II) isopropoxide is primarily used in display & imaging, catalysis & synthesis, and ferroelectric metals . It is a key component in various chemical reactions, particularly those involving oxidative esterification of aldehydes .
Mode of Action
The compound acts as a catalyst in the oxidative alkoxylation of aldehydes, leading to the formation of corresponding esters . This process involves the cobalt-mediated decomposition of tert-butyl hydroperoxide (TBHP) in the presence of iodide ions . The in situ generated hypoiodites (IO−/IO2−) from the conversion of I3− to IO3− account for a cooperative effect with the oxygen-centered radical species to make the hydrogen abstraction of hemiacetal intermediates more selective .
Biochemical Pathways
Cobalamin, a unique metal complex coenzyme containing a cobalt ion, is involved in the most complex biosynthetic pathways known in nature .
Pharmacokinetics
It’s important to note that the compound is soluble in water , which could influence its bioavailability and distribution.
Result of Action
The primary result of Cobalt (II) isopropoxide’s action is the formation of esters through the oxidative alkoxylation of aldehydes . This process is highly efficient and selective, making Cobalt (II) isopropoxide a valuable catalyst in organic synthesis .
Action Environment
The action of Cobalt (II) isopropoxide can be influenced by various environmental factors. For instance, the presence of iodide ions is crucial for the compound’s catalytic activity in the oxidative alkoxylation of aldehydes . Additionally, the compound’s solubility in water suggests that its action, efficacy, and stability could be affected by the aqueous environment.
生化分析
Biochemical Properties
Cobalt compounds have been shown to interact with DNA and affect its replication . Cobalt and nickel have been found to reduce the rate of DNA replication to 50% within 2 hours . These metals also promote DNA double-strand breaks but do not induce SOS repair pathways, indicating that they could block SOS induction .
Cellular Effects
Cobalt and nickel have been shown to visibly inhibit the growth of Escherichia coli at levels as low as 0.5 and 1 mM, respectively . The metal toxicity did not lead to oxidative stress in E. coli .
Molecular Mechanism
Cobalt and nickel have been shown to inhibit RecBCD function, which is essential for SOS induction . This suggests that Cobalt (II) isopropoxide may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that the compound is a purple microcrystalline powder that reacts with water .
Dosage Effects in Animal Models
The effects of Cobalt (II) isopropoxide at different dosages in animal models have not been well-studied. Cobalt compounds have been shown to have health concerns, especially since they have been shown to induce oxidative stress in macrophages .
Metabolic Pathways
Cobalt compounds have been shown to affect DNA replication and repair processes .
Transport and Distribution
Cobalt compounds have been shown to affect DNA replication and repair processes .
Subcellular Localization
Cobalt compounds have been shown to affect DNA replication and repair processes .
准备方法
Synthetic Routes and Reaction Conditions
Cobalt (II) isopropoxide can be synthesized through the reaction of cobalt (II) chloride with isopropanol in the presence of a base such as sodium isopropoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation of the cobalt (II) ion. The general reaction is as follows: [ \text{CoCl}_2 + 2 \text{C}_3\text{H}_7\text{ONa} \rightarrow \text{Co(OCH(CH}_3)_2)_2 + 2 \text{NaCl} ]
Industrial Production Methods
Industrial production of cobalt (II) isopropoxide often involves the thermal decomposition of cobalt (II) acetate in the presence of isopropanol. This method is favored due to its efficiency and the high purity of the resulting product. The reaction is typically carried out at elevated temperatures and under controlled conditions to ensure complete conversion.
化学反应分析
Types of Reactions
Cobalt (II) isopropoxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to cobalt (III) compounds in the presence of oxidizing agents.
Reduction: It can be reduced to cobalt metal or cobalt (I) compounds using reducing agents.
Substitution: It can undergo ligand exchange reactions where the isopropoxide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Common reducing agents include hydrogen gas and sodium borohydride.
Substitution: Ligand exchange reactions can be carried out using various ligands such as amines, phosphines, and halides.
Major Products Formed
Oxidation: Cobalt (III) isopropoxide or cobalt oxides.
Reduction: Cobalt metal or cobalt (I) isopropoxide.
Substitution: Cobalt complexes with different ligands.
相似化合物的比较
Similar Compounds
Cobalt (II) chloride: A blue solid used in similar catalytic applications.
Cobalt (II) acetate: A pink solid used as a precursor for the synthesis of cobalt (II) isopropoxide.
Cobalt (II) nitrate: A red deliquescent crystal used in the preparation of other cobalt compounds.
Uniqueness
Cobalt (II) isopropoxide is unique due to its high solubility in organic solvents and its ability to act as a versatile catalyst in various chemical reactions. Its reactivity and stability make it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
cobalt(2+);propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O.Co/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXHMSMVQZJJLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14CoO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594342 | |
| Record name | Cobalt(2+) dipropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60406-95-3 | |
| Record name | Cobalt(2+) dipropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


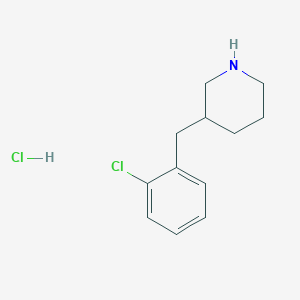
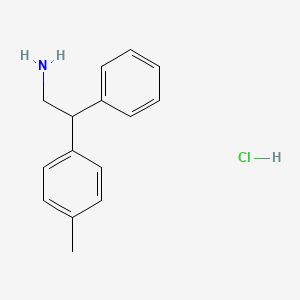
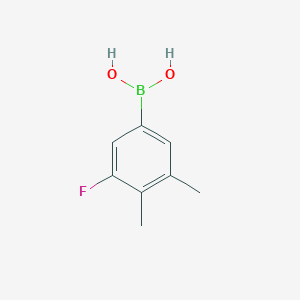
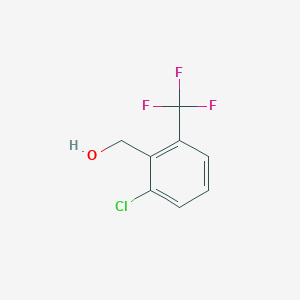
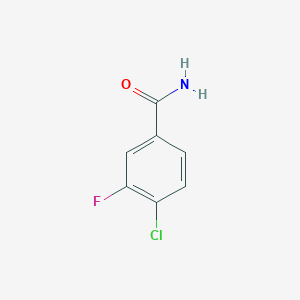

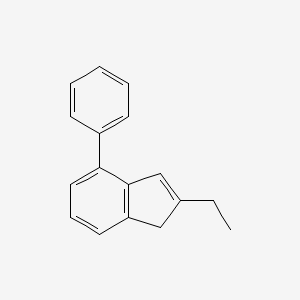
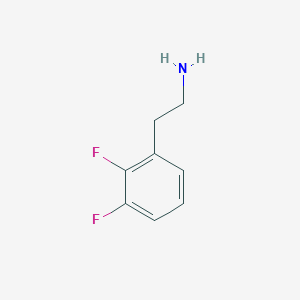
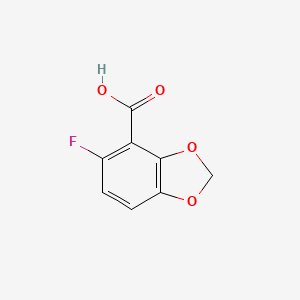
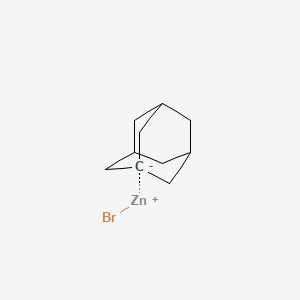
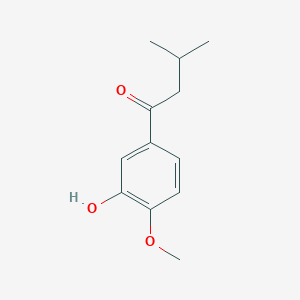
![(2-{4-[2-(Benzenesulfonyl)ethyl]phenyl}hydrazinyl)(oxo)acetic acid](/img/structure/B1603358.png)
